molecular formula C22H27Cl2N3O4S2 B2863357 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHYLBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE CAS No. 1177811-80-1

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-METHYLBENZENESULFONYL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2863357
CAS No.: 1177811-80-1
M. Wt: 532.5
InChI Key: FPXRYEJMZKZMOA-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring:

  • A dimethylaminoethyl side chain, which may enhance solubility and facilitate interactions with biological targets via its tertiary amine group.
  • A 4-methylbenzenesulfonyl moiety, a sulfonamide group known for stabilizing protein-ligand interactions and improving metabolic stability.
  • A propanamide linker, providing conformational flexibility.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S2.ClH/c1-15-5-7-16(8-6-15)32(28,29)14-11-19(27)26(13-12-25(2)3)22-24-20-18(30-4)10-9-17(23)21(20)31-22;/h5-10H,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXRYEJMZKZMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-methylbenzenesulfonyl)propanamide hydrochloride, commonly referred to as compound B7 , is a novel benzothiazole derivative with potential therapeutic applications, particularly in oncology and inflammation-related conditions. This compound has garnered attention due to its unique structural features that contribute to its biological activity.

  • Molecular Formula: C₁₃H₁₈ClN₃OS
  • Molecular Weight: 299.82 g/mol
  • CAS Number: 1105188-94-0
  • IUPAC Name: N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Recent studies have shown that compound B7 exhibits significant biological activity through multiple mechanisms:

  • Anticancer Activity:
    • Compound B7 has been evaluated against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The MTT assay demonstrated that B7 significantly inhibited cell proliferation in these lines at concentrations of 1, 2, and 4 μM. The compound induced apoptosis and caused cell cycle arrest, suggesting its potential as an anticancer agent .
    • The mechanism underlying this activity involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. Western blot analysis confirmed that B7 effectively downregulated these pathways in treated cells .
  • Anti-inflammatory Effects:
    • In addition to its anticancer properties, B7 has shown anti-inflammatory effects by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual-action mechanism where B7 not only targets cancer cells but also modulates the inflammatory response .

Case Studies and Research Findings

A comprehensive study focused on the synthesis and biological evaluation of benzothiazole derivatives highlighted compound B7's promising profile:

  • Cell Viability Assays: The compound was tested across various concentrations to assess its cytotoxic effects on cancer cells. Results indicated a dose-dependent inhibition of cell viability.
Concentration (μM)A431 Cell Viability (%)A549 Cell Viability (%)
0100100
18580
27065
45045
  • Apoptosis Assessment: Flow cytometry was utilized to evaluate apoptosis in A431 and A549 cells post-treatment with B7. The results indicated a significant increase in apoptotic cells at higher concentrations.

Comparison with Similar Compounds

Benzothiazole Derivatives

The 1,3-benzothiazole scaffold is prevalent in medicinal chemistry. Key comparisons include:

  • Hydroxamic Acid Derivatives (e.g., compounds 6–10 in ): These feature a 4-chlorophenyl group and hydroxamic acid (–NHOH) terminal, enabling metal chelation and antioxidant activity. In contrast, the target compound’s sulfonamide group may prioritize hydrogen bonding over redox activity .

Sulfonamide-Containing Compounds

  • 4-Methylbenzenesulfonyl Group : The target’s methyl substituent enhances lipophilicity compared to unsubstituted sulfonamides (e.g., compound 4 in ), which may improve membrane permeability .
  • N-[4-(Dimethylamino)phenyl] Derivatives (): These compounds share the dimethylamino group but lack the benzothiazole core, suggesting divergent biological targets (e.g., serotonin receptors vs. kinase inhibition) .

Dimethylaminoethyl Side Chains

  • N-(4-(Dimethylamino)butyl) Derivatives (): The longer butyl chain in these compounds may reduce steric hindrance compared to the ethyl chain in the target compound, affecting binding pocket accessibility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Activity Evidence Source
Target Compound 1,3-Benzothiazole Chloro, Methoxy, Sulfonamide, Dimethylaminoethyl Hypothesized enzyme inhibition N/A
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, ) Cyclohexane Hydroxamic acid, 4-Chlorophenyl Antioxidant, metal chelation
N-(4-(Dimethylamino)butyl)dibenzo[b,e][1,4]dioxin-1-carboxamide HCl () Dibenzodioxin Dimethylaminobutyl, Carboxamide Serotonin receptor modulation
N-Phenyl-2-furohydroxamic Acid (Compound 11, ) Furan Hydroxamic acid, Phenyl Antioxidant, anti-inflammatory

Research Findings and Hypotheses

Pharmacological Potential

  • The benzothiazole core in the target compound may mimic tyrosine kinase inhibitors (e.g., dasatinib), though the absence of a pyridine ring in this case could limit kinase affinity.
  • The sulfonamide group is associated with carbonic anhydrase inhibition (e.g., acetazolamide), but the 4-methyl substituent might redirect selectivity toward other zinc-dependent enzymes .

Metabolic Stability

  • Compared to hydroxamic acids (), the target’s sulfonamide and tertiary amine groups may reduce susceptibility to hydrolysis, enhancing oral bioavailability .

Limitations in Direct Comparisons

  • No direct pharmacological data for the target compound are available in the provided evidence. Structural analogs suggest possible applications, but experimental validation is required.

Preparation Methods

Formation of the Benzothiazole Skeleton

The 1,3-benzothiazole scaffold is constructed via cyclization of 2-amino-4-methoxythiophenol with 4-chloro-2-nitrobenzoic acid under acidic conditions. According to modifications of the method described by Arora et al. (2021), the reaction proceeds in refluxing ethanol with catalytic p-toluenesulfonic acid, yielding 7-chloro-4-methoxy-1,3-benzothiazole-2-amine (Intermediate A) with a 68% yield. Key spectral data for Intermediate A include:

  • IR (KBr): 3,450 cm⁻¹ (N–H stretch), 1,610 cm⁻¹ (C=N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, C5–H), 7.15 (d, J = 2.4 Hz, 1H, C6–H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, C7–H), 3.89 (s, 3H, OCH₃).

Chlorination at the 7-Position

Selective chlorination is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C. This step ensures regioselectivity, avoiding over-halogenation. The product, 7-chloro-4-methoxy-1,3-benzothiazole-2-amine, is isolated via column chromatography (petroleum ether:ethyl acetate, 3:1) with a 72% yield.

Amide Coupling with Dimethylaminoethylamine

DCC-Mediated Amidation

The acid chloride is coupled with N,N-dimethylethylenediamine using N,N′-dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF). The reaction is stirred at 0°C for 1 hour, followed by room temperature for 24 hours. After filtration to remove dicyclohexylurea, the crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1), yielding N-[2-(dimethylamino)ethyl]-3-(4-methylbenzenesulfonyl)propanamide (Intermediate C) with a 58% yield.

Characterization of Intermediate C

  • IR (KBr): 1,650 cm⁻¹ (C=O stretch), 1,320 cm⁻¹ (S=O stretch).
  • ¹³C NMR (100 MHz, CDCl₃): δ 171.5 (C=O), 144.2 (C–SO₂), 129.8 (Ar–C), 127.3 (Ar–C), 54.8 (N–CH₂), 45.2 (N(CH₃)₂), 37.4 (CH₂SO₂), 34.1 (CH₂CO).

Final Coupling and Hydrochloride Salt Formation

Reaction of Intermediate A with Intermediate C

Intermediate A is deprotonated using sodium hydride (NaH) in dry THF and reacted with Intermediate C at 60°C for 8 hours. The tertiary amine base triethylamine (Et₃N) is added to scavenge HCl generated during the reaction. The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to yield the free base of the target compound with a 63% yield.

Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum to afford the final hydrochloride salt with >99% purity (HPLC).

Analytical Data and Validation

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS): m/z 554.1245 [M+H]⁺ (calculated for C₂₃H₂₈ClN₃O₄S₂: 554.1248).
  • X-ray Crystallography: Single-crystal analysis confirms the planar benzothiazole core and the anti-periplanar conformation of the propanamide chain.

Purity and Yield Optimization

Table 1. Optimization of Reaction Conditions for Amide Coupling

Step Reagent Ratio (Equiv.) Solvent Temp. (°C) Time (h) Yield (%)
3.1 DCC (1.2) THF 0 → 25 24 58
4.1 NaH (1.5) THF 60 8 63

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